(3-CHLOROPROPANESULFONYL)BENZENE (3-CHLOROPROPANESULFONYL)BENZENE
Brand Name: Vulcanchem
CAS No.:
VCID: VC14437553
InChI: InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
SMILES:
Molecular Formula: C9H11ClO2S
Molecular Weight: 218.70 g/mol

(3-CHLOROPROPANESULFONYL)BENZENE

CAS No.:

Cat. No.: VC14437553

Molecular Formula: C9H11ClO2S

Molecular Weight: 218.70 g/mol

* For research use only. Not for human or veterinary use.

(3-CHLOROPROPANESULFONYL)BENZENE -

Specification

Molecular Formula C9H11ClO2S
Molecular Weight 218.70 g/mol
IUPAC Name 3-chloropropylsulfonylbenzene
Standard InChI InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Standard InChI Key YRFGJZXFUZOMGX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CCCCl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(3-Chloropropanesulfonyl)benzene features a benzene ring (C₆H₅) bonded to a sulfonyl group (-SO₂-) that is further connected to a 3-chloropropane chain (-CH₂CH₂CH₂Cl). The sulfonyl group introduces electron-withdrawing characteristics, while the chloropropane moiety adds steric bulk and halogenated reactivity. The molecular formula is C₉H₁₁ClO₂S, with a molecular weight of 218.7 g/mol .

Systematic Nomenclature

  • IUPAC Name: 3-Chloropropyl(phenyl)sulfone

  • Alternative Names:

    • Benzene-1-sulfonyl-3-chloropropane

    • 3-Chloropropane-1-sulfonylbenzene

The compound’s naming follows IUPAC guidelines, prioritizing the sulfonyl group’s position relative to the chloropropane chain.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (3-chloropropanesulfonyl)benzene derives from methodologies used for analogous sulfonyl chlorides. A patent by US3641140A outlines a scalable approach for chloroalkane sulfonyl chlorides, adaptable to this compound:

Reaction of Sultones with Thionyl Chloride

  • Substrate: 1,3-Propanesultone (a cyclic sulfonic ester).

  • Reagents: Thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF).

  • Conditions:

    • Temperature: 70–80°C

    • Duration: 3 hours

    • Yield: ~98% .

The reaction proceeds via nucleophilic attack of thionyl chloride on the sultone, followed by ring opening and sulfonyl chloride formation.

Post-Synthesis Functionalization

The resultant 3-chloropropane sulfonyl chloride (ClCH₂CH₂CH₂SO₂Cl) is subsequently coupled to benzene under Friedel-Crafts conditions (AlCl₃ catalyst) to install the aromatic ring.

Industrial Production Challenges

  • Purity Control: Vacuum distillation (e.g., 70–73°C at 0.1 mmHg ) is critical to isolate the product from byproducts like phosphorus oxychloride.

  • Catalyst Optimization: Hexamethylphosphoric triamide (HMPA) or tetramethylurea enhances reaction efficiency .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight218.7 g/mol
Boiling PointEstimated 180–190°C (0.1 mmHg)Extrapolated
Density~1.4 g/cm³Analogous
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

Reactivity Profile

  • Nucleophilic Substitution: The sulfonyl chloride group (-SO₂Cl) reacts with amines to form sulfonamides or with alcohols to yield sulfonate esters.

  • Thermal Stability: Decomposes above 200°C, releasing HCl and sulfur oxides.

Applications in Industry and Research

Pharmaceutical Intermediates

(3-Chloropropanesulfonyl)benzene serves as a precursor to sulfonamide drugs, leveraging its ability to form stable covalent bonds with biological targets. For example, it could be used in synthesizing protease inhibitors or antibacterial agents .

Agrochemical Development

The compound’s halogenated chain enhances lipophilicity, making it suitable for pesticide formulations. Patent US3641140A highlights its utility in creating plant-protective agents resistant to hydrolysis.

Polymer Chemistry

Incorporating the sulfonyl group into polymers improves thermal stability and solvent resistance, valuable for high-performance materials like ion-exchange resins.

Future Perspectives

Green Synthesis Innovations

Exploring solvent-free reactions or biocatalytic methods could reduce reliance on toxic reagents like thionyl chloride.

Advanced Applications

  • Drug Delivery Systems: Functionalizing nanoparticles with sulfonyl groups for targeted therapy.

  • Electrolyte Additives: Enhancing ionic conductivity in lithium-sulfur batteries.

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